![molecular formula C22H15F4N3O3S B2742866 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252816-13-9](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H15F4N3O3S and its molecular weight is 477.43. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging with PET
A study on the synthesis of radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) discusses the development of a compound closely related to the chemical . This compound was designed with a fluorine atom in its structure, allowing for fluorine-18 labeling and in vivo imaging with PET, indicating its potential application in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Herbicidal Activity
Another application is in the realm of agriculture, where derivatives of the compound were synthesized and evaluated for their herbicidal activities. The bioassay results indicated that these compounds had better herbicidal activities against dicotyledonous weeds, suggesting their potential use in developing new herbicides (Wu et al., 2011).
Anticancer Research
The compound's derivatives have also been explored for their anticancer activities. A study focusing on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives tested on 60 cancer cell lines showed appreciable cancer cell growth inhibition, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).
Synthesis and Biological Evaluation
Additionally, the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using PET have been detailed, further attesting to the compound's utility in developing imaging agents for neurodegenerative disorders research (Fookes et al., 2008).
Potential as TSPO Ligands
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO). These derivatives displayed subnanomolar affinity for TSPO, comparable to known ligands, underscoring their potential as in vivo PET-radiotracers for detecting neuroinflammatory processes (Damont et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine with 2-fluorobenzaldehyde, followed by acetylation of the resulting intermediate with N-(2-trifluoromethylphenyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "2-fluorobenzaldehyde", "N-(2-trifluoromethylphenyl)acetamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: To a solution of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine (1.0 g, 5.4 mmol) in dry dimethylformamide (DMF) (10 mL) under nitrogen, add sodium hydride (0.22 g, 5.4 mmol) in small portions with stirring. Stir the reaction mixture for 30 min at room temperature.", "Step 2: Add 2-fluorobenzaldehyde (1.2 g, 8.6 mmol) to the reaction mixture and stir for 12 h at room temperature.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for 30 min. Filter the precipitate and wash with methanol. Dry the solid under vacuum to obtain the intermediate product.", "Step 4: To a solution of the intermediate product in chloroform (10 mL), add N-(2-trifluoromethylphenyl)acetamide (1.5 g, 6.5 mmol) and stir for 12 h at room temperature.", "Step 5: Wash the reaction mixture with water and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS-Nummer |
1252816-13-9 |
Produktname |
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Molekularformel |
C22H15F4N3O3S |
Molekulargewicht |
477.43 |
IUPAC-Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H15F4N3O3S/c23-15-7-3-1-5-13(15)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-16-8-4-2-6-14(16)22(24,25)26/h1-10H,11-12H2,(H,27,30) |
InChI-Schlüssel |
HQDBCNGUPUIUGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



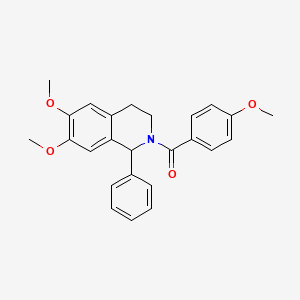
![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)
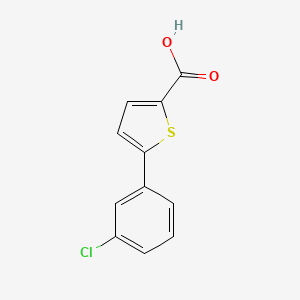
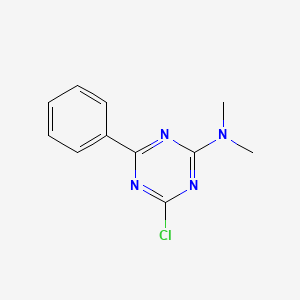
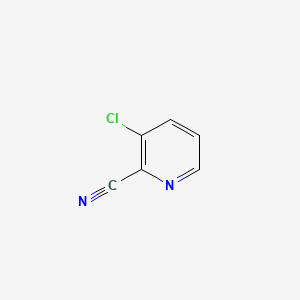
![3-{[(4-chlorobenzyl)oxy]methyl}-5-(mesitylsulfonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2742796.png)
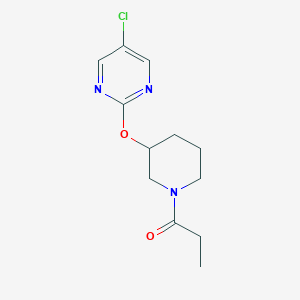
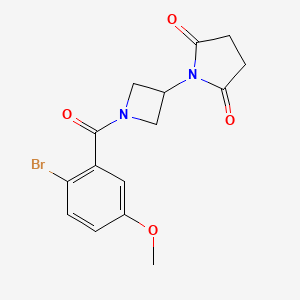

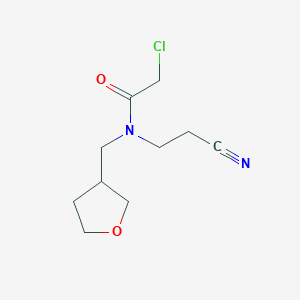
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
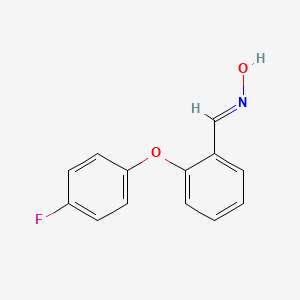
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2742806.png)